molecular formula C16H15N3O3 B3909895 N'-[(E)-furan-2-ylmethylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide

N'-[(E)-furan-2-ylmethylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide

Cat. No.: B3909895
M. Wt: 297.31 g/mol
InChI Key: OYNCGJBHRQUBMO-LICLKQGHSA-N
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Description

N’-[(E)-furan-2-ylmethylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a furan ring, a pyrrolidine ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-furan-2-ylmethylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with 5-oxo-1-phenylpyrrolidine-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-furan-2-ylmethylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

N’-[(E)-furan-2-ylmethylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, leading to alterations in their structure and function. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide: Similar structure but with a different substituent on the pyrrolidine ring.

    1-(2-furylmethylidene)-2-phenylhydrazine: Similar hydrazone structure but lacks the pyrrolidine ring.

Uniqueness

The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-15-9-12(11-19(15)13-5-2-1-3-6-13)16(21)18-17-10-14-7-4-8-22-14/h1-8,10,12H,9,11H2,(H,18,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNCGJBHRQUBMO-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-furan-2-ylmethylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide
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N'-[(E)-furan-2-ylmethylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide
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N'-[(E)-furan-2-ylmethylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide
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N'-[(E)-furan-2-ylmethylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide
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N'-[(E)-furan-2-ylmethylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide
Reactant of Route 6
N'-[(E)-furan-2-ylmethylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide

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